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Compound of Interest

Compound Name: (Diacetoxyiodo)benzene

Cat. No.: B116549

(Diacetoxyiodo)benzene, also known as phenyliodine(lll) diacetate (PIDA), has emerged as a
powerful and versatile reagent in organic chemistry.[1] Its appeal to researchers, scientists, and
drug development professionals stems from its character as a mild, two-electron oxidant that
enables a wide array of chemical transformations under gentle conditions.[2] A significant
advantage of PIDA is its low toxicity profile, especially when compared to traditional heavy
metal-based oxidants like those containing lead, mercury, or chromium, positioning it as a more
environmentally benign choice in chemical synthesis.[2][3] This hypervalent iodine(lIl)
compound is a stable, white to pale yellow crystalline solid that is soluble in many common
organic solvents.[2][4]

This technical guide provides an in-depth overview of the core applications of
(diacetoxyiodo)benzene in organic synthesis, complete with quantitative data, detailed
experimental protocols, and mechanistic diagrams to facilitate its use in a research and
development setting.

Oxidation of Alcohols

One of the most frequent applications of (diacetoxyiodo)benzene is the selective oxidation of
primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is
often carried out in the presence of a catalytic amount of a stable radical, such as 2,2,6,6-
tetramethylpiperidin-1-yl)oxyl (TEMPO).[5] The PIDA/TEMPO system offers high selectivity,
avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction
with stronger oxidizing agents.[5]
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Quantitative Data for Alcohol Oxidation
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Entry

Substrate

Product

Conditions

Yield (%)

Reference

Benzyl

alcohol

Benzaldehyd

e

PIDA (1.1
equiv),
TEMPO (10-
20 mol%),
CH2Clz, 35
°C, 4.5 min
(flow)

>99 (GC)

[6]

4-
Methoxybenz
yl alcohol

4-
Methoxybenz
aldehyde

PIDA (1.1
equiv),
TEMPO (10-
20 mol%),
CH2Clz, 35
°C, 4.5 min
(flow)

>99 (GC)

[6]

4-Nitrobenzyl

alcohol

4-
Nitrobenzalde

hyde

PIDA (1.1
equiv),
TEMPO (10-
20 mol%),
CH2Clz, 35
°C, 4.5 min
(flow)

>99 (GC)

[6]

1-
Phenylethano
I

Acetophenon

e

PIDA (1.1
equiv),
TEMPO (10-
20 mol%),
CH2Clz, 35
°C, 4.5 min
(flow)

>99 (GC)

[6]

Cyclohexanol

Cyclohexano

ne

PIDA (1.1
equiv),
TEMPO (10-
20 mol%),
CH2Clz, 35

95 (GC)

[6]

© 2025 BenchChem. All rights reserved.

3/16

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3740682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740682/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

°C, 4.5 min
(flow)

PIDA (1.1
equiv),
TEMPO (10-
6 2-Octanol 2-Octanone 20 mol%), 98 (GC) [6]
CH2Clz, 35
°C, 4.5 min
(flow)

Experimental Protocol: General Procedure for Alcohol
Oxidation in a Flow System

Solutions of (diacetoxyiodo)benzene (1.1 equivalents) and the alcohol (e.g., 50 mg) in
dichloromethane (1.5 mL) and a separate solution of TEMPO (10-20 mol %) in
dichloromethane (1.5 mL) are prepared.[6] These solutions are then loaded into two separate
syringes and placed in a syringe pump. The syringes are connected via a T-piece to a tubing
reactor (e.g., PTFE, 4 m length, 0.75 mm internal diameter). The reactor is maintained at a
constant temperature, for instance, in a water bath at 35 °C. The combined flow rate is adjusted
to achieve the desired residence time (e.g., 0.4 mL/min for a 4.5-minute residence time).[6] The
output from the reactor is collected, and the product can be isolated and purified using
standard laboratory techniques.

Mechanistic Pathway for TEMPO-Catalyzed Alcohol
Oxidation
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Caption: Proposed mechanism for the PIDA/TEMPO-mediated oxidation of alcohols.

o-Functionalization of Ketones

(Diacetoxyiodo)benzene is an effective reagent for the a-functionalization of ketones,
particularly for a-acetoxylation.[7][8] This reaction provides a direct method for introducing an
acetoxy group at the a-position of a carbonyl compound, yielding valuable synthetic
intermediates.[8] The reaction mechanism is believed to proceed through an enol or enolate
intermediate which attacks the hypervalent iodine reagent.[8]

Quantitative Data for a-Acetoxylation of Ketones
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Entry Substrate Product Conditions Yield (%) Reference
o- PIDA (1.1
Acetophenon )
1 Acetoxyaceto  equiv), AcOH, 85 [8]
e
phenone 80°C,24h
4'- a-Acetoxy-4'- PIDA (1.1
2 Methylacetop  methylacetop  equiv), AcCOH, 82 [8]
henone henone 80°C,24h
4'- o-Acetoxy-4'-  PIDA (1.1
3 Methoxyacet methoxyacet equiv), AcOH, 75 [8]
ophenone ophenone 80°C,24h
4'- a-Acetoxy-4'-  PIDA (1.1
4 Chloroacetop  chloroacetop equiv), AcOH, 88 [8]
henone henone 80°C, 24 h
_ - PIDA (1.1
Propiopheno ) )
5 Acetoxypropi equiv), AcOH, 70 [8]
ne
ophenone 80°C,24h
o- PIDA (1.1
Cyclohexano )
6 Acetoxycyclo  equiv), AcOH, 65 [8]
ne
hexanone 80°C, 24 h

Experimental Protocol: a-Acetoxylation of
Acetophenone

In a round-bottom flask, acetophenone (1.0 mmol) is dissolved in glacial acetic acid (5 mL).
(Diacetoxyiodo)benzene (1.1 mmol) is then added to the solution. The reaction mixture is
stirred at 80 °C for 24 hours. After completion of the reaction, as monitored by thin-layer
chromatography, the mixture is cooled to room temperature and the solvent is removed under
reduced pressure. The residue is then purified by column chromatography on silica gel to afford
the desired a-acetoxyacetophenone.[8]

Mechanistic Pathway for a-Acetoxylation of Ketones
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Caption: Proposed mechanism for the a-acetoxylation of ketones using PIDA.

Oxidative C-C Bond Cleavage

A notable and powerful application of (diacetoxyiodo)benzene is in the oxidative cleavage of
carbon-carbon bonds.[3] This transformation, often in the presence of a Lewis acid, allows for
the synthesis of difunctionalized compounds from readily available starting materials.[3][9] For
example, 3-oxo-butanamides can be converted to 2,2-dihalo-N-phenylacetamides through a
PIDA-mediated oxidative C-C bond cleavage.[3]

Quantitative Data for Oxidative C-C Bond Cleavage
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Halogen Condition ) Referenc
Entry Substrate Product Yield (%)
Source S
2,2- PIDA (1.3
3-Oxo-N- ] ]
Dichloro-N-  equiv),
1 phenylbuta  ZnCl ) 89 [10]
) phenylacet  Dioxane, rt,
namide _
amide 1lh
2,2-
3-Ox0-N- _ PIDA (1.3
( Dichloro-N- )
- equiv),
2 P ZnClz (p- q 85 [10]
tolyl)butan Dioxane, rt,
) tolyl)aceta
amide ) 1lh
mide
2,2-
N-(4- _
Dichloro-N-  PIDA (1.3
Methoxyph )
(4- equiv),
3 enyl)-3- ZnCl2 } 82 [10]
methoxyph Dioxane, rt,
oxobutana
] enyl)aceta 1lh
mide )
mide
2,2-
N-(4- _
Dichloro-N-  PIDA (1.3
Chlorophe ,
(4- equiv),
4 nyl)-3- ZnCl2 ) 92 [10]
chlorophen  Dioxane, rt,
oxobutana ]
] yhacetamid 1h
mide
e
2,2-
_ PIDA (1.3
3-Oxo-N- Dibromo- )
equiv),
5 phenylbuta  ZnBr2 N- ) 86 [10]
) Dioxane, rt,
namide phenylacet ih
amide

Experimental Protocol: Synthesis of 2,2-Dichloro-N-

phenylacetamide

To a solution of 3-oxo-N-phenylbutanamide (1.0 mmol) in dioxane (2 mL),

(diacetoxyiodo)benzene (1.3 mmol) and zinc chloride (1.5 mmol) are added.[10] The reaction
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mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched

with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is then purified by column chromatography to yield 2,2-
dichloro-N-phenylacetamide.[10]

Mechanistic Pathway for Oxidative C-C Bond Cleavage
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Caption: Proposed mechanism for PIDA-mediated oxidative C-C bond cleavage.
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Hofmann Rearrangement

The Hofmann rearrangement, a classical organic reaction for the conversion of primary amides
to amines with one fewer carbon atom, can be effectively promoted by
(diacetoxyiodo)benzene under mild conditions.[11][12] This offers an alternative to the
traditional use of bromine and strong base, which may not be suitable for sensitive substrates.
The PIDA-mediated Hofmann rearrangement is particularly valuable in the synthesis of
pharmaceutical intermediates.[12]

Quantitative Data for Hofmann Rearrangement
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Product
Substrate .. .
Entry . (Carbamate  Conditions Yield (%) Reference
(Amide)
)
Phl (cat.),
Methyl Oxone,
1 Benzamide phenylcarba MeOH/HFIP/ 95 [11]
mate H20, 40 °C, 5
h
Phl (cat.),
4- Methyl (4- Oxone,
2 Methoxybenz =~ methoxyphen  MeOH/HFIP/ 98 [11]
amide yl)carbamate H20, 40 °C, 5
h
Phl (cat.),
4- Methyl (4- Oxone,
3 Chlorobenza chlorophenyl)  MeOH/HFIP/ 92 [11]
mide carbamate H20, 40 °C, 6
h
Phl (cat.),
2- Methyl Oxone,
4 Phenylaceta benzylcarba MeOH/HFIP/ 85 [11]
mide mate H20, 40 °C, 7
h
Phl (cat.),
Methyl Oxone,
Cyclohexane
5 ) cyclohexylcar  MeOH/HFIP/ 88 [11]
carboxamide
bamate H20, 40 °C, 9
h

Note: The referenced procedure uses catalytic iodobenzene with Oxone as the terminal oxidant

to generate the hypervalent iodine species in situ.
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Experimental Protocol: Catalytic Hofmann
Rearrangement of Benzamide

To a solution of benzamide (0.25 mmol) in a solvent mixture of methanol (0.75 mL), 1,1,1,3,3,3-
hexafluoroisopropanol (HFIP) (0.75 mL), and water (0.075 mL), are added Oxone (0.75 mmol)
and iodobenzene (0.05 mmol).[11] The reaction mixture is stirred at 40 °C for 5-9 hours, with
the reaction progress monitored by TLC. After completion, the mixture is filtered, and the filtrate
is treated with a 5% aqueous solution of sodium thiosulfate. The aqueous layer is extracted
with dichloromethane, and the combined organic layers are dried over anhydrous sodium
sulfate and concentrated. The resulting carbamate can be purified by chromatography.[11]

Workflow for PIDA-Mediated Hofmann Rearrangement

(Primary Amide)

PhI(OAC):

(N-Iodo Intermediate)

Rearrangement

Isocyanate

Trapping wit
Alcohol

(Carbamate (in alcohol)) (Urea (in amine))

Click to download full resolution via product page

Trapping with
Amine

Caption: General workflow for the Hofmann rearrangement mediated by PIDA.

C-H Functionalization
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(Diacetoxyiodo)benzene is also a valuable reagent for the functionalization of unactivated C-

H bonds, a significant area of research in modern organic synthesis. It can mediate the

acetoxylation of benzylic C-H bonds and the functionalization of sp3 C-H bonds adjacent to

nitrogen atoms.[5][13] These reactions provide a direct route to introduce functionality into

molecules without the need for pre-functionalized starting materials.

Quantitative Data for C-H Functionalization of Benzylic

Acetals
Entry Substrate Product Conditions Yield (%) Reference
PIDA (2.0
2-Acetoxy-2- )
2-Phenyl-1,3- equiv), DCE,
1 ) phenyl-1,3- ) 89 [5]
dioxolane 140 °C, 2 min
dioxolane )
(microwave)
2-Acetoxy-2- PIDA (2.0
2-(4- .
) 4- equiv), DCE,
2 Nitrophenyl)- ] ] 84 [5]
] nitrophenyl)-1 140 °C, 2 min
1,3-dioxolane ) )
,3-dioxolane (microwave)
2-Acetoxy-2-
2-(4- @ PIDA (2.0
Chlorophenyl equiv), DCE,
3 chlorophenyl) ) 66 [5]
)-1,3- 13 140 °C, 2 min
dioxolane B (microwave)
dioxolane
2-Acetoxy-2-
2-(4- @ PIDA (2.0
Methoxyphen equiv), DCE,
4 methoxyphen ) 85 [5]
yI)-1,3- )13 140 °C, 2 min
dioxolane y. ’ (microwave)
dioxolane
2- 2-Acetoxy-2- PIDA (2.0
Naphthalen- naphthalen- equiv), DCE,
: (Nap (nap quiv), DCE, -
2-y)-1,3- 2-y)-1,3- 140 °C, 2 min
dioxolane dioxolane (microwave)

© 2025 BenchChem. All rights reserved.

13/16

Tech Support


https://www.benchchem.com/product/b116549?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsomega.9b04009
https://pubs.acs.org/doi/abs/10.1021/jo901583r
https://pubs.acs.org/doi/10.1021/acsomega.9b04009
https://pubs.acs.org/doi/10.1021/acsomega.9b04009
https://pubs.acs.org/doi/10.1021/acsomega.9b04009
https://pubs.acs.org/doi/10.1021/acsomega.9b04009
https://pubs.acs.org/doi/10.1021/acsomega.9b04009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: C-H Acetoxylation of 2-Phenyl-
1,3-dioxolane

In a microwave vial, 2-phenyl-1,3-dioxolane (1.0 mmol) and (diacetoxyiodo)benzene (2.0
mmol) are dissolved in 1,2-dichloroethane (DCE, 3 mL). The vial is sealed and subjected to
microwave irradiation at 140 °C for 2 minutes.[5] After cooling, the reaction mixture is diluted
with an organic solvent and washed with aqueous sodium bicarbonate and brine. The organic
layer is dried, concentrated, and the product is purified by column chromatography.[5]

Conclusion

(Diacetoxyiodo)benzene is a remarkably versatile and user-friendly reagent for a multitude of
oxidative transformations in organic chemistry. Its utility in the oxidation of alcohols, a-
functionalization of ketones, oxidative C-C bond cleavage, Hofmann rearrangements, and C-H
functionalization underscores its importance in modern synthetic strategies. The mild reaction
conditions, broad functional group tolerance, and favorable safety profile make PIDA an
indispensable tool for researchers and professionals in the fields of organic synthesis and drug
development. The detailed protocols and mechanistic insights provided in this guide are
intended to facilitate the adoption and application of this powerful reagent in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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